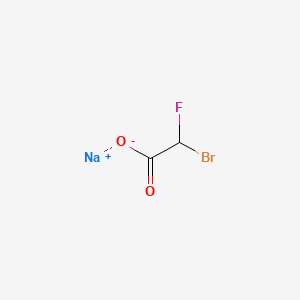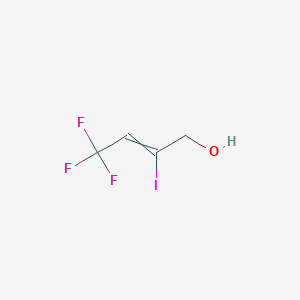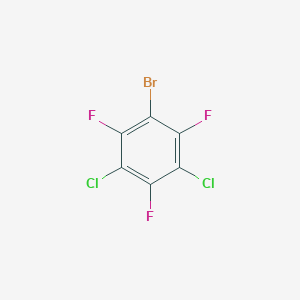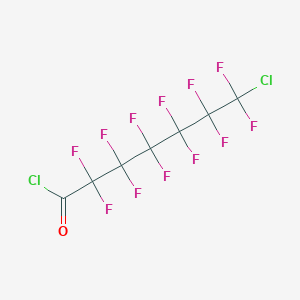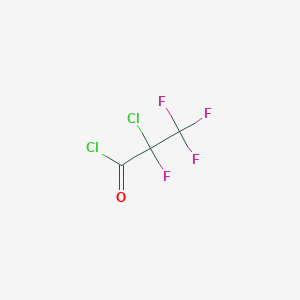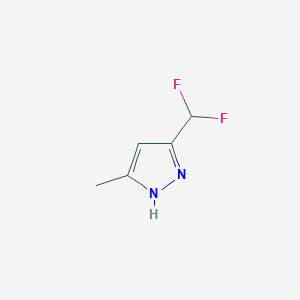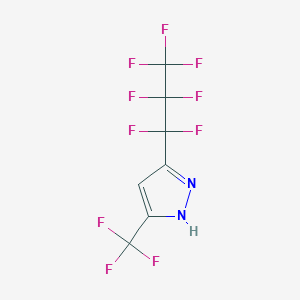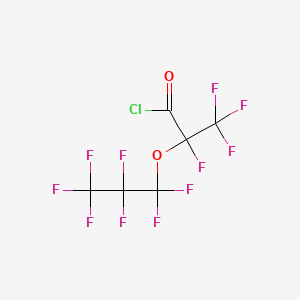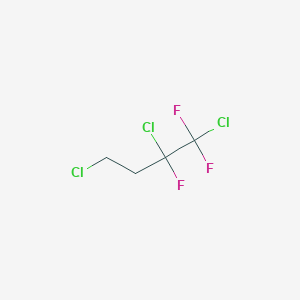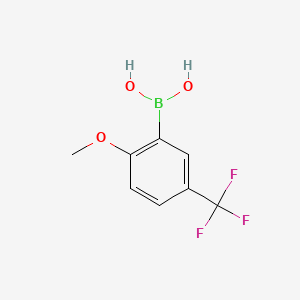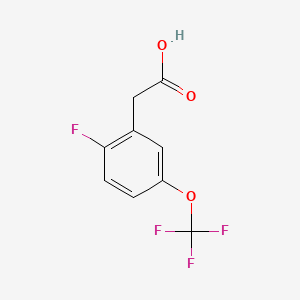
Acide 2-fluoro-5-(trifluorométhoxy)phénylacétique
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the second position and a trifluoromethoxy group at the fifth position
Applications De Recherche Scientifique
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.
Mode of Action
It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.
Pharmacokinetics
The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .
Result of Action
Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.
Analyse Biochimique
Biochemical Properties
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. The changes in gene expression can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses .
Metabolic Pathways
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
The synthesis of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluoro group at the second position of the phenyl ring.
Methoxylation: Introduction of the trifluoromethoxy group at the fifth position of the phenyl ring.
Acetylation: Introduction of the acetic acid moiety to the substituted phenyl ring.
Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid include:
- 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
- 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
- 2-Fluoro-6-(trifluoromethoxy)phenylacetic acid
These compounds share similar structural features but differ in the position of the trifluoromethoxy group on the phenyl ring. The unique positioning of the substituents in 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid can result in distinct chemical and biological properties, making it a compound of particular interest in research.
Propriétés
IUPAC Name |
2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCWSPHSXHTRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245243 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-98-9 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



